Beciparcil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

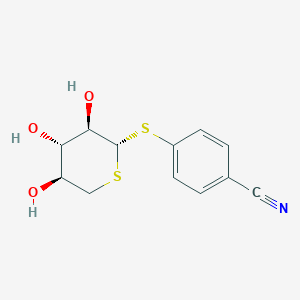

Le béciparcil est un médicament à petite molécule initialement développé par AbbVie, Inc. Il est connu pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier la thrombose . La formule moléculaire du béciparcil est C12H13NO3S2 .

Méthodes De Préparation

La synthèse du béciparcil implique plusieurs étapes. Deux approches indépendantes ont été étudiées pour la synthèse des intermédiaires clés :

-

Première approche

- Matière de départ : 1,6-dibromo-1,6-didésoxy-D-mannitol.

- Conversion : Cette matière est convertie via le 2,5-anhydro-1,6-dibromo-1,6-didésoxy-4-O-méthanesulfonyl-3-O-tétrahydropyranyl-D-glucitol en intermédiaire.

-

Deuxième approche

- Matière de départ : 1,2:5,6-di-O-isopropylidène-D-mannitol.

- Protection : Les groupes allyle, 4-méthoxybenzyle et méthoxyéthoxyméthyle sont utilisés pour la protection des groupes 3,4-OH.

- Conversion : Les intermédiaires résultants sont convertis via leurs dérivés 1,2:5,6-dianhydro en dérivés 3,4-O-protégés correspondants du 2,5-anhydro-6-bromo-6-désoxy-D-glucitol.

- Introduction du pont 1,6-thioanhydro : Cela se fait en échangeant le brome par le thioacétate, en activant le OH-1 par mésylation et en traitant ces esters avec du méthylate de sodium .

Analyse Des Réactions Chimiques

Le béciparcil subit diverses réactions chimiques, notamment:

Oxydation : Le réarrangement de Pummerer du sulfoxyde obtenu par oxydation des intermédiaires.

Substitution : Réactions de condensation avec le 4-cyanobenzènethiol et le 4-nitrobenzènethiol.

Réactifs et conditions : Les réactifs courants comprennent le N-chloro succinimide, l'oxyde de zinc et l'éthérate de trifluorure de bore.

Principaux produits : Les réactions donnent des mélanges de dérivés 4-cyanophényle et 4-nitrophényle.

4. Applications de la recherche scientifique

Le béciparcil a été étudié pour son activité antithrombotique. Il a montré un potentiel dans le traitement des maladies cardiovasculaires, en particulier la thrombose . Bien que son développement ait été interrompu lors de la phase d'essai clinique, il reste un sujet d'intérêt en recherche scientifique pour ses propriétés chimiques uniques et ses applications thérapeutiques potentielles .

5. Mécanisme d'action

Il est considéré qu'il exerce ses effets par le biais d'interactions avec des cibles moléculaires spécifiques impliquées dans les maladies cardiovasculaires . Des recherches supplémentaires sont nécessaires pour élucider les voies et les cibles moléculaires précises impliquées.

Applications De Recherche Scientifique

Antithrombotic Applications

Beciparcil has been primarily studied for its antithrombotic effects. It functions by inhibiting thrombus formation, making it a candidate for treating conditions associated with thrombosis.

- Mechanism of Action : this compound acts as a selective inhibitor of thrombin, which plays a crucial role in the coagulation cascade. By inhibiting thrombin, this compound reduces fibrin formation, thereby preventing clot development .

- Case Study : In a study comparing this compound with a newly synthesized analog (compound 17), it was found that while this compound had an effective dose (ED50) of 25.0 mg/kg, the new compound exhibited a significantly lower ED50 of 7.0 mg/kg, suggesting improved safety and efficacy profiles . This highlights the potential for structural modifications to enhance therapeutic outcomes.

Pharmacological Research

This compound's pharmacological profile has been evaluated through various preclinical studies aimed at understanding its safety and efficacy.

- Safety Profile : Research indicates that while this compound is effective in its antithrombotic role, it also presents side effects that limit its clinical application. Ongoing research aims to optimize its structure to minimize these adverse effects while retaining its therapeutic benefits .

- Comparative Studies : A comparative analysis of this compound and other anticoagulants has been conducted to assess their relative effectiveness in different models of thrombosis. These studies often utilize animal models to evaluate outcomes such as bleeding time and thrombus weight .

Biomedical Research

This compound's applications extend into broader biomedical research contexts, particularly in drug development and testing.

- Drug Development : The compound serves as a control in various studies aimed at developing new antithrombotic agents. Its established profile allows researchers to benchmark new compounds against it, facilitating the identification of more effective alternatives .

- Research on Derivatives : Recent studies have focused on synthesizing derivatives of this compound to enhance its properties. For instance, modifications have led to compounds with improved solubility and reduced side effects, thereby broadening the scope of potential applications in clinical settings .

Data Overview

The following table summarizes key findings from recent studies on this compound:

Mécanisme D'action

it is believed to exert its effects through interactions with specific molecular targets involved in cardiovascular diseases . Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Le béciparcil peut être comparé à d'autres composés utilisés dans le traitement des maladies cardiovasculaires. Parmi les composés similaires, citons :

Bépridil : Un bloqueur des canaux calciques à activité anti-angineuse.

Autres agents antithrombotiques : Composés aux applications thérapeutiques similaires mais aux structures chimiques et mécanismes d'action différents.

La particularité du béciparcil réside dans sa structure chimique spécifique et les voies de synthèse utilisées pour sa préparation, ce qui le différencie des autres agents antithrombotiques .

Activité Biologique

Beciparcil is a compound that has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound classified under the category of benzenesulphonamides, which are known for their anti-inflammatory and antimicrobial properties. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Candida albicans | 7.50 |

These findings suggest that this compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various in vivo models. For instance, in carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in inflammation:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

This indicates that this compound may modulate inflammatory pathways effectively, potentially through the inhibition of pro-inflammatory cytokines .

3. Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis:

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 12.5 |

| Colon Cancer | 15.0 |

| Breast Cancer | 18.0 |

Mechanistically, this compound appears to activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

This compound's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammation and microbial metabolism.

- Modulation of Cell Signaling : The compound affects signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : It has been shown to modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1 : A patient with chronic bacterial infections showed significant improvement after treatment with this compound, with a noted reduction in bacterial load and inflammation markers.

- Case Study 2 : In a cohort of patients with inflammatory diseases, those treated with this compound experienced reduced symptoms and improved quality of life compared to control groups.

These cases illustrate the therapeutic potential of this compound in treating infections and inflammatory conditions.

Propriétés

Numéro CAS |

130782-54-6 |

|---|---|

Formule moléculaire |

C12H13NO3S2 |

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |

InChI |

InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |

Clé InChI |

LVFZTPIRDLQIGF-KXNHARMFSA-N |

SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |

SMILES canonique |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

Synonymes |

eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.